

Application Notes and Protocols for the N-Derivatization of 6-Chlorooxindole

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Compound of Interest

Compound Name: 6-Chlorooxindole

Cat. No.: B1630528

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These application notes provide detailed protocols for the derivatization of the nitrogen atom of **6-chlorooxindole**, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections describe methodologies for N-alkylation, N-acylation, and N-arylation, complete with experimental procedures, quantitative data, and workflow diagrams.

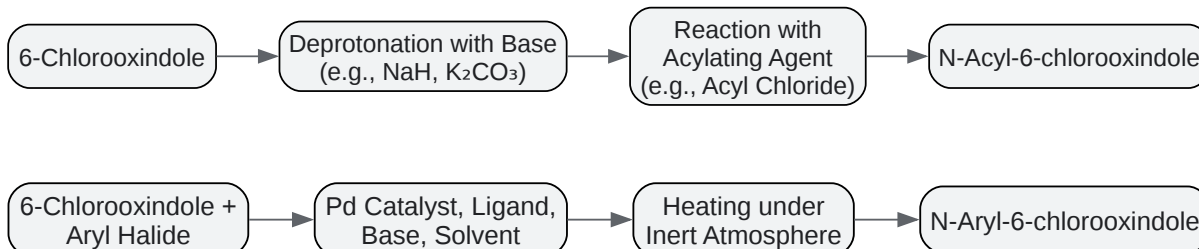
Introduction

6-Chlorooxindole is a valuable heterocyclic scaffold in medicinal chemistry, notably serving as a precursor for the synthesis of the atypical antipsychotic drug Ziprasidone.^[1] Functionalization at the nitrogen atom (N-1 position) of the oxindole ring is a critical step in the molecular design and synthesis of novel drug candidates, allowing for the introduction of diverse substituents that can modulate pharmacological activity. This document outlines robust and reproducible protocols for the N-alkylation, N-acylation, and N-arylation of **6-chlorooxindole**.

N-Alkylation of 6-Chlorooxindole

Direct N-alkylation of oxindoles can be challenging due to the competing reactivity of the enolate at the C-3 position. A reliable strategy involves a three-step process: protection of the C-3 position, N-alkylation, and subsequent deprotection.

Experimental Workflow: N-Alkylation



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References

- 1. nbino.com [nbino.com]
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